molecular formula C8H4F3NO4 B3040131 5-Nitro-2-(trifluoromethoxy)benzaldehyde CAS No. 160503-78-6

5-Nitro-2-(trifluoromethoxy)benzaldehyde

Cat. No. B3040131
M. Wt: 235.12 g/mol
InChI Key: BYJIGJLBSZLEGI-UHFFFAOYSA-N
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Patent
US05721255

Procedure details

To a mixture of concentrated sulfuric acid (81 mL) and concentrated nitric acid (15.5 mL), cooled to 0° C., was added 2-trifluoromethoxybenzaldehyde (25 g, 0.13 mol) portionwise while maintaining the temperature of the reaction below 0° C. After 1.5 hours, the reaction mixture was poured cautiously over 1000 mL of ice in a large beaker and left to stand for 0.5 hours. The resulting suspension was filtered, washed well with H2O and air dried to give crude 5-nitro-2-trifluoromethoxybenzaldehyde, m.p. 32°-34° C.
Quantity
81 mL
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[F:10][C:11]([F:22])([F:21])[O:12][C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH:15]=[O:16]>>[N+:6]([C:18]1[CH:19]=[CH:20][C:13]([O:12][C:11]([F:10])([F:21])[F:22])=[C:14]([CH:17]=1)[CH:15]=[O:16])([O-:9])=[O:7]

Inputs

Step One
Name
Quantity
81 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
15.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
FC(OC1=C(C=O)C=CC=C1)(F)F
Step Three
Name
ice
Quantity
1000 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction below 0° C
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand for 0.5 hours
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
washed well with H2O and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=C(C=O)C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.